molecular formula C18H16ClN3O3S B2661444 ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-18-4

ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2661444
CAS No.: 864927-18-4
M. Wt: 389.85
InChI Key: XWTXFRHUZAHAHM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This molecule is characterized by three key substituents:

  • Position 3: A cyano group, enhancing electronic conjugation and influencing reactivity.
  • Position 6: An ethyl carboxylate ester, modulating solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-7-6-13-14(9-20)17(26-15(13)10-22)21-16(23)11-4-3-5-12(19)8-11/h3-5,8H,2,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXFRHUZAHAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H15ClN2O3S
  • Molecular Weight : 348.82 g/mol
  • CAS Number : 921166-69-0

Structural Features

The structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the chlorobenzamido and cyano groups contributes to its chemical reactivity and potential pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structural motifs have shown:

  • Inhibition of cell proliferation : Various derivatives have been tested against cancer cell lines such as breast, colon, and lung cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis
Compound BHCT116 (Colon)15Cell Cycle Arrest
This compoundA549 (Lung)12Apoptosis

Antimicrobial Activity

Thieno[2,3-c]pyridine derivatives have also been investigated for their antimicrobial properties. This compound exhibited notable activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer activity of thieno[2,3-c]pyridine derivatives including this compound. The study reported that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts biological activity and physicochemical properties:

Compound Name Substituent at Position 2 Key Properties Reference
Target Compound 3-Chlorobenzamido Potential halogen-mediated bioactivity; steric bulk may influence binding affinity. N/A
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3,4,5-Trimethoxyphenylamino Exhibits antitubulin activity (IC₅₀ = 1.2 µM in MCF-7 cells). Higher solubility due to methoxy groups. Yield: 58%, m.p. 180–181°C .
(E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 2-Hydroxybenzylideneamino (Schiff base) Designed as a ligand for metal coordination; enhanced stability due to intramolecular hydrogen bonding. No biological data reported .

Variations at Position 6

The ester group at position 6 influences metabolic stability and synthetic utility:

Compound Name Substituent at Position 6 Key Properties Reference
Target Compound Ethyl carboxylate Standard ester group, prone to hydrolysis in vivo. N/A
tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate tert-Butyl carboxylate Increased steric protection against enzymatic degradation. Used as an intermediate for further functionalization (e.g., formyl group at position 2) .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine Stability in acidic conditions; serves as a precursor for peptide coupling .

Key Insight : The ethyl ester in the target compound balances synthetic accessibility and moderate metabolic stability.

Functional Group Synergy

  • Cyan Group at Position 3: Present in both the target compound and methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, the cyano group likely stabilizes the planar conformation of the thienopyridine core, facilitating π-π interactions in biological targets .
  • Chlorine vs.

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